molecular formula C14H9ClN2O2 B15304127 3-(3-chlorophenyl)-1H-indazole-5-carboxylicacid

3-(3-chlorophenyl)-1H-indazole-5-carboxylicacid

Cat. No.: B15304127
M. Wt: 272.68 g/mol
InChI Key: PGYMRMCRQVOTDF-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorophenyl group and a carboxylic acid moiety in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine, which then undergoes cyclization with a suitable carboxylic acid derivative to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. It may also interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the carboxylic acid moiety allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-8(6-10)13-11-7-9(14(18)19)4-5-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19)

InChI Key

PGYMRMCRQVOTDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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